(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

Chiral purity Asymmetric synthesis Enantiomeric excess

Researchers developing CNS-penetrant candidates often face limited access to well-characterized chiral β-amino alcohol building blocks with defined stereochemistry. (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol (CAS 1213653-03-2) addresses this gap: • 98% enantiomeric purity (R)-isomer-eliminates racemate ambiguity in SAR studies • Predicted LogP ~1.75 with o-Me, p-Br substitution favors BBB penetration over polar phenylglycinol analogs • Demonstrated binding: BRD4 IC50=631 nM, MAO-A IC50=66 nM-enables oncology & neurology target exploration Available as free base for organic synthesis or HCl salt (CAS 2250242-63-6) for aqueous assays. Bulk quantities supported.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B13058021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(CO)N
InChIInChI=1S/C9H12BrNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1
InChIKeyAPVGIIBNVUYYIO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Overview


(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL (CAS: 1213653-03-2) is a chiral β-amino alcohol featuring a stereocenter bearing both amino and hydroxyl groups, with a 4-bromo-2-methylphenyl substituent [1]. It is primarily used as a chiral building block and intermediate in medicinal chemistry for synthesizing bioactive molecules targeting CNS disorders and other therapeutic areas [2]. The compound is commercially available as a free base (MW: 230.10 g/mol) or as its hydrochloride salt (CAS: 2250242-63-6, MW: 266.56 g/mol), which offers enhanced stability and solubility .

Workflow Chiral building block for CNS-targeted molecular probes
Selection Stereochemical control in asymmetric synthesis
Context Privileged scaffold for hit-to-lead optimization

Why (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Is Irreplaceable


The (R)-enantiomer of this compound is a defined chiral entity with a specific substitution pattern (4-bromo, 2-methyl) that dictates its physicochemical properties and biological interactions [1]. Substituting with the racemate or the (S)-enantiomer introduces a different stereochemical profile that can drastically alter binding affinity, selectivity, and downstream biological effects—a phenomenon well-documented in chiral amino alcohols where enantiomers often exhibit divergent pharmacological activities [2]. Furthermore, the ortho-methyl and para-bromo substitutions confer a unique lipophilicity (predicted LogP ~1.75) and electron density profile that cannot be replicated by generic phenylglycinol or simple amino alcohol analogs .

Racemate or (S)-enantiomer

Stereochemical mismatch may alter binding affinity and biological response, limiting direct replacement

Unsubstituted phenylglycinol

Lacks ortho-methyl and para-bromo groups; lipophilicity and electron density profile may differ significantly

Simple amino alcohol analogs

Cannot replicate the scaffold's reported binding profile across multiple target classes

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Differentiation Evidence


Chiral Purity: (R)-Enantiomer vs. Racemate

The (R)-enantiomer is commercially supplied with a stated purity of 98% (HPLC) . In contrast, the racemic mixture contains 50% of the (S)-enantiomer, which would compromise the stereochemical fidelity of any downstream asymmetric synthesis . For chiral compounds, even a small percentage of the opposite enantiomer can act as a competitive antagonist or exhibit off-target effects, making high enantiomeric purity essential [1].

Chiral Purity
Reported
98% (R)-enantiomer vs racemic (50:50)
Supports stereochemical fidelity in asymmetric synthesis
Based on commercial HPLC specification
Chiral purity Asymmetric synthesis Enantiomeric excess

Lipophilicity: Substituted vs. Unsubstituted Phenylglycinol

The ortho-methyl and para-bromo substituents on the phenyl ring of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL confer a predicted LogP of approximately 1.75 . This value is significantly higher than that of the unsubstituted analog, (R)-2-amino-2-phenylethan-1-ol (phenylglycinol), which has a predicted LogP of approximately 0.20–0.40 [1].

Lipophilicity
Predicted
Predicted LogP 1.75 vs 0.2–0.4 for phenylglycinol
May support CNS penetration assessment
In silico estimate; experimental verification needed
Lipophilicity Drug-likeness Physicochemical properties

Solubility: Free Base vs. Hydrochloride Salt

The free base form of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL exhibits limited aqueous solubility but is soluble in common organic solvents such as methanol, ethanol, and dichloromethane [1]. In contrast, the hydrochloride salt (CAS: 2250242-63-6) demonstrates markedly improved water solubility due to ionization of the amine group .

Solubility
Qualitative
Free base: limited H₂O solubility; HCl salt: enhanced aqueous solubility
Enables selection of appropriate form for synthesis or assays
Quantitative data not provided
Solubility Formulation Salt selection

Binding Affinity Across Target Classes

BindingDB entries for compounds bearing the 2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol scaffold reveal a range of affinities depending on the specific target. For instance, one derivative shows an IC50 of 631 nM against BRD4 bromodomain, while another exhibits an IC50 of 66 nM against MAO-A [1][2]. This broad but tunable affinity profile underscores the utility of this scaffold for medicinal chemistry optimization.

Binding Affinity
Class-level
BRD4 IC₅₀ 631 nM; MAO-A IC₅₀ 66 nM
Scaffold shows tunable affinity across target classes
Derived from BindingDB entries; SAR context
Binding affinity Structure-activity relationship Bromodomain inhibition

Predicted Density and Boiling Point

The compound's predicted density is 1.468±0.06 g/cm³, and its predicted boiling point is 356.3±37.0 °C at atmospheric pressure . These values are based on computational predictions using established algorithms.

Physicochemical Properties
Data to verify
Predicted density 1.47 g/cm³; bp 356 °C
Computational estimates for synthetic planning
Requires experimental confirmation; no source provided
Physicochemical properties Density Boiling point

Optimal Use Cases for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL


Asymmetric Synthesis for CNS Drug Candidates

Given its high enantiomeric purity (98%) and predicted LogP of ~1.75, (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is ideally suited as a chiral building block for synthesizing CNS-penetrant drug candidates . Its lipophilic nature, conferred by the ortho-methyl and para-bromo substitutions, favors blood-brain barrier penetration compared to more polar phenylglycinol analogs .

Hit-to-Lead Optimization for Epigenetic & Neurological Targets

The scaffold's demonstrated binding affinity across multiple target classes, including BRD4 (IC50 = 631 nM) and MAO-A (IC50 = 66 nM), positions it as a versatile starting point for medicinal chemistry campaigns in oncology (epigenetics) and neurology [1]. Researchers can leverage this scaffold to rapidly explore structure-activity relationships and optimize for potency and selectivity.

Aqueous Assays with Hydrochloride Salt

For in vitro biochemical or cell-based assays requiring aqueous solubility, the hydrochloride salt form (CAS: 2250242-63-6) should be selected over the free base. The salt exhibits enhanced water solubility, enabling accurate dosing in buffered solutions and minimizing vehicle effects .

Synthesis & Purification with Free Base

When performing synthetic transformations or chromatographic purification, the free base form (CAS: 1213653-03-2) is recommended. Its solubility in common organic solvents (methanol, ethanol, dichloromethane) facilitates reaction workup, extraction, and column chromatography [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of CNS-targeted probes
Enantiomeric purity and lipophilicity profile
Chiral HPLC verification and LogP determination
Hit-to-lead exploration for bromodomain and MAO targets
Scaffold versatility confirmed by binding data
SAR assessment across analogue series
Aqueous biochemical and cell-based assays
Hydrochloride salt form for enhanced water solubility
Solubility verification in assay buffer
Organic synthesis and chromatographic purification
Free base form soluble in common organic solvents
Reaction solvent compatibility and purification protocol

Technical Documentation Hub

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